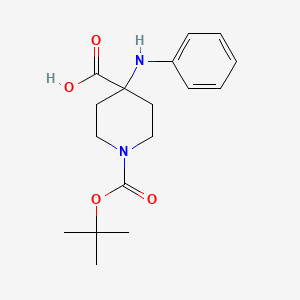
3-Chloro-1,1,3,3-tetraisopropyldisiloxane
概要
説明
3-Chloro-1,1,3,3-tetraisopropyldisiloxane is a chemical compound with the molecular formula C12H28Cl2OSi2. It is a silylating reagent used primarily for the protection of hydroxy groups in organic synthesis. This compound is known for its ability to protect both 3’- and 5’-hydroxy functions of ribonucleosides, making it valuable in the field of nucleotide chemistry .
準備方法
Synthetic Routes and Reaction Conditions
From Trichlorosilane: One method to synthesize 3-Chloro-1,1,3,3-tetraisopropyldisiloxane involves starting with trichlorosilane.
From 1,1,3,3-Tetraisopropyldisiloxane: Another method involves the reaction of 1,1,3,3-tetraisopropyldisiloxane with carbon tetrachloride (CCl4) in the presence of catalytic palladium(II) chloride (PdCl2).
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Substitution Reactions: 3-Chloro-1,1,3,3-tetraisopropyldisiloxane undergoes substitution reactions where the chlorine atoms can be replaced by other nucleophiles.
Protection Reactions: It is widely used as a silylating reagent to protect hydroxy groups in organic molecules.
Common Reagents and Conditions
Imidazole: Used in the presence of imidazole to form 1,3-tetraisopropyldisiloxanylidene derivatives.
Pyridine-DMF: Another common condition involves the use of pyridine-DMF for the protection of diols.
Major Products Formed
科学的研究の応用
3-Chloro-1,1,3,3-tetraisopropyldisiloxane has several applications in scientific research:
Nucleotide Chemistry: It is used for the simultaneous protection of 3’- and 5’-hydroxy functions of ribonucleosides, aiding in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides.
Chemical Delivery Systems: Employed in the formation of ribavirin chemical delivery systems.
Protecting Group Reagent: Serves as a protecting group reagent for open-chain polyhydroxy compounds and in the preparation of cyclic bridged peptides.
作用機序
The mechanism by which 3-Chloro-1,1,3,3-tetraisopropyldisiloxane exerts its effects involves the formation of a stable silyl ether bond with hydroxy groups. This bond formation protects the hydroxy group from further reactions until it is selectively cleaved by fluoride ions or acidic conditions. The high steric demand of the tetraisopropyldisiloxane group enables discrimination between primary and secondary hydroxy groups .
類似化合物との比較
Similar Compounds
Triisopropylsilyl Chloride: Another silylating reagent used for the protection of hydroxy groups.
Di-tert-butyldichlorosilane: Used for similar protection purposes but with different steric and electronic properties.
Trimethylsilyl Trifluoromethanesulfonate: Another protecting group reagent with different reactivity and stability profiles.
Uniqueness
3-Chloro-1,1,3,3-tetraisopropyldisiloxane is unique due to its ability to simultaneously protect both 3’- and 5’-hydroxy functions of ribonucleosides, which is not commonly achieved by other silylating reagents. Its high steric demand also allows for selective protection of primary over secondary hydroxy groups, making it particularly useful in complex organic syntheses .
特性
InChI |
InChI=1S/C12H28ClOSi2/c1-9(2)15(10(3)4)14-16(13,11(5)6)12(7)8/h9-12H,1-8H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGGBFZFNLHLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)O[Si](C(C)C)(C(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClOSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B3086597.png)
![tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3086598.png)
![6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3086600.png)


![1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3086615.png)






